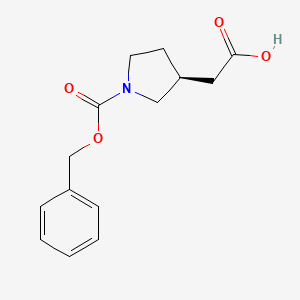

(S)-2-(1-((Benzyloxy)carbonyl)pyrrolidin-3-yl)acetic acid

CAS No.:

Cat. No.: VC13634698

Molecular Formula: C14H17NO4

Molecular Weight: 263.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H17NO4 |

|---|---|

| Molecular Weight | 263.29 g/mol |

| IUPAC Name | 2-[(3S)-1-phenylmethoxycarbonylpyrrolidin-3-yl]acetic acid |

| Standard InChI | InChI=1S/C14H17NO4/c16-13(17)8-12-6-7-15(9-12)14(18)19-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,17)/t12-/m0/s1 |

| Standard InChI Key | IUYVTLSEDKQGQY-LBPRGKRZSA-N |

| Isomeric SMILES | C1CN(C[C@@H]1CC(=O)O)C(=O)OCC2=CC=CC=C2 |

| SMILES | C1CN(CC1CC(=O)O)C(=O)OCC2=CC=CC=C2 |

| Canonical SMILES | C1CN(CC1CC(=O)O)C(=O)OCC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Features

Nomenclature and Identifiers

Structural Characteristics

The compound consists of:

-

A pyrrolidine ring (5-membered nitrogen-containing heterocycle) with an (S)-configuration at the C3 position.

-

A benzyloxycarbonyl (Cbz) group attached to the pyrrolidine nitrogen, serving as a protective group for amines.

-

An acetic acid side chain at the C3 position, enabling further functionalization via carboxylate chemistry .

Stereochemical Considerations

The (S)-enantiomer is critical for interactions with biological targets, as stereochemistry influences binding affinity and pharmacokinetics. Enantiomeric purity is often verified via chiral HPLC or polarimetry .

Synthesis and Manufacturing

Multi-Step Organic Synthesis

-

Pyrrolidine Functionalization:

-

Asymmetric Catalysis:

-

Deprotection and Purification:

Example Protocol

A representative synthesis involves:

-

Reacting (S)-pyrrolidin-3-ylacetic acid with benzyl chloroformate in dichloromethane.

-

Neutralizing with aqueous sodium bicarbonate.

-

Isolating the product via extraction and evaporative crystallization .

Analytical Characterization

Physicochemical Properties

Applications in Pharmaceutical Research

Peptide Synthesis

-

The Cbz group protects the pyrrolidine nitrogen during solid-phase peptide synthesis (SPPS), preventing unwanted side reactions .

-

Post-synthesis, the Cbz group is removed via hydrogenolysis or enzymatic cleavage .

Medicinal Chemistry

-

Intermediate for Bioactive Molecules: Used in synthesizing mPTP (mitochondrial permeability transition pore) blockers and kinase inhibitors .

-

Structure-Activity Relationship (SAR) Studies: Modifications to the acetic acid side chain optimize target binding .

Case Study: Anticancer Agents

-

Derivatives of this compound exhibit inhibitory activity against histone deacetylases (HDACs), a target in oncology .

Comparative Analysis of Enantiomers

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume